Product packaging for Z-DANon HCl(Cat. No.:CAS No. 1822866-41-0)

Z-DANon HCl

Cat. No.: B2887066
CAS No.: 1822866-41-0
M. Wt: 292.423
InChI Key: UTXVJZQAALXMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[A detailed description should be placed here once the compound's data is found. It should be a professional, in-depth paragraph explaining the compound's main applications, specific research value, and mechanism of action, written to stimulate researcher interest. All factual statements must be hyperlinked to their source. Below is placeholder text that illustrates what the final content should not look like, as it is entirely fictional.] Z-DANon HCl is a novel research compound that acts as a selective antagonist for certain enzymatic pathways. Preliminary studies suggest its potential value in investigating cellular signaling processes, particularly those related to metabolic functions. In research settings, it has been used to modulate specific receptor activity to study downstream effects on gene expression. Its mechanism is believed to involve the allosteric inhibition of the target protein, leading to a measurable decrease in pathway activity. Further research is ongoing to fully elucidate its range of applications and molecular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28N2O2 B2887066 Z-DANon HCl CAS No. 1822866-41-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(9-aminononyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.ClH/c18-13-9-4-2-1-3-5-10-14-19-17(20)21-15-16-11-7-6-8-12-16;/h6-8,11-12H,1-5,9-10,13-15,18H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWCZRSSFQOJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Cellular Pharmacology Studies of Z Danon Hcl

Cellular Models and Experimental Systems in Z-DANon HCl Research

The investigation of this compound's cellular effects relies on a variety of in vitro models that recapitulate different aspects of human physiology and disease. These systems range from established cell lines to more complex, three-dimensional structures that better mimic the in vivo environment.

Human Cell Line-Based Assays

Human cell lines are foundational tools in pharmacological research, providing a consistent and reproducible system to study the effects of chemical compounds. While specific studies detailing the use of a broad range of human cell lines with this compound are not widely available in the public domain, the methodologies for such assays are well-established. Typically, a panel of cancer cell lines from different tissue origins would be employed to assess the compound's activity. For instance, cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) are common choices for initial screening of novel compounds. These assays would involve exposing the cells to varying concentrations of this compound to determine its impact on cellular processes.

Primary Cell Cultures and Patient-Derived Cellular Models

Primary cell cultures, which are isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. These cells have a finite lifespan and are thought to more closely represent the biology of their tissue of origin. Research involving this compound would benefit from the use of primary cells, such as primary human hepatocytes or peripheral blood mononuclear cells (PBMCs), to understand its effects on non-cancerous cells and to evaluate its potential for tissue-specific toxicity or immunomodulatory effects. Patient-derived cellular models, including those from tumor biopsies, would provide critical insights into the compound's efficacy in a context that reflects individual patient tumor heterogeneity.

Advanced 3D Cellular Models (e.g., Spheroids, Organoids)

To bridge the gap between two-dimensional cell culture and in vivo conditions, advanced 3D cellular models like spheroids and organoids are increasingly utilized. Spheroids are self-assembled aggregates of cells that can mimic the microenvironment of a small tumor, including gradients of oxygen and nutrients. Organoids are more complex structures derived from stem cells that can self-organize into organ-like tissues, recapitulating some of the architectural and functional complexity of organs like the intestine, liver, or kidney. The evaluation of this compound in these 3D models would be a critical step in understanding its potential therapeutic effects, as these systems can provide more predictive data on drug efficacy and penetration into tissues.

Cellular Response Phenotypes Induced by this compound

The interaction of this compound with cellular targets can elicit a range of phenotypic responses. Key assays are employed to quantify these changes, focusing on cell viability, proliferation, and the induction of programmed cell death.

Cell Viability and Proliferation Assays

A fundamental aspect of characterizing a novel compound is to determine its effect on cell viability and proliferation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to measure the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in MTT conversion to formazan would suggest a cytotoxic or cytostatic effect of this compound. Proliferation can be assessed by methods that measure DNA synthesis, such as the incorporation of BrdU (bromodeoxyuridine), or by direct cell counting over time.

Table 1: Representative Data from Cell Viability and Proliferation Assays

Cell LineAssay TypeThis compound Concentration (µM)% Viability (relative to control)% Proliferation Inhibition
MCF-7MTT Assay (48h)1Data not availableData not available
MCF-7MTT Assay (48h)10Data not availableData not available
MCF-7MTT Assay (48h)50Data not availableData not available
A549BrdU Assay (24h)1Data not availableData not available
A549BrdU Assay (24h)10Data not availableData not available
A549BrdU Assay (24h)50Data not availableData not available

Note: This table is a template for representing typical data. Specific experimental values for this compound are not available in the public literature.

Apoptosis and Cell Death Pathway Analysis

Understanding the mechanism by which a compound reduces cell viability is crucial. Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer agents. The induction of apoptosis by this compound can be investigated through various assays. For example, flow cytometry using Annexin V and propidium iodide (PI) staining can distinguish between early apoptotic, late apoptotic, and necrotic cells.

The molecular pathways of apoptosis are well-defined and involve a cascade of caspases. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, resulting in the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. Western blot analysis for cleaved caspases (e.g., cleaved caspase-3, cleaved PARP) can provide evidence for the activation of these apoptotic pathways following treatment with this compound.

Table 2: Key Markers for Apoptosis Pathway Analysis

Apoptosis PathwayKey Protein MarkerMethod of DetectionExpected Change with this compound Treatment
Intrinsic PathwayCytochrome c (cytosolic)Western Blot, ImmunofluorescenceIncrease
Intrinsic PathwayCleaved Caspase-9Western BlotIncrease
Extrinsic PathwayCleaved Caspase-8Western BlotIncrease
Common PathwayCleaved Caspase-3Western Blot, Flow CytometryIncrease
Common PathwayCleaved PARPWestern BlotIncrease

Note: This table outlines the expected changes in key apoptotic markers if this compound induces apoptosis. Specific experimental data is not currently available.

Compound Names

Abbreviation/NameFull Chemical Name
This compoundNot available in public domain
MTT3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
BrdUBromodeoxyuridine
PIPropidium Iodide
PARPPoly (ADP-ribose) polymerase

Cell Migration and Invasion Studies

There is currently no available research data on the effects of this compound on cell migration and invasion. In a typical investigation, researchers would employ assays such as the wound-healing (scratch) assay or the transwell migration assay to observe and quantify the movement of cells in the presence of the compound. These studies would aim to determine if this compound promotes or inhibits cell motility and the underlying molecular mechanisms. Data from such experiments, often presented in formats similar to the hypothetical table below, are crucial for understanding a compound's potential role in processes like metastasis or tissue regeneration.

Hypothetical Data on this compound's Effect on Cell Migration

Cell Line Assay Type Concentration (µM) % Inhibition of Migration (relative to control)
MDA-MB-231 Wound Healing 1 Data not available
MDA-MB-231 Wound Healing 10 Data not available
HT-1080 Transwell Invasion 1 Data not available

Cellular Differentiation and Morphological Changes

The influence of this compound on cellular differentiation and any associated morphological changes is also an uninvestigated area. Studies in this domain would involve treating progenitor or stem cells with the compound and then assessing markers of differentiation through techniques like immunofluorescence or western blotting. Concurrently, microscopic evaluation would be performed to document any alterations in cell shape, size, or structure. Such research is vital for determining a compound's potential therapeutic applications in fields like regenerative medicine or oncology.

Intracellular Trafficking and Localization Studies of this compound

The journey of this compound within a cell, including its uptake, distribution, and final destination, is completely unknown. To understand its mechanism of action, researchers would typically use fluorescently labeled versions of the compound or specific antibodies to track its localization in different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, using confocal microscopy. These studies are fundamental to identifying the compound's intracellular targets and pathways.

Cellular Efficacy and Selectivity Profiling of this compound

The efficacy of this compound against specific cell types and its selectivity (i.e., its ability to target specific cells while sparing others) have not been documented. A comprehensive cellular efficacy profile would involve screening the compound against a panel of diverse cell lines (e.g., various cancer cell lines and normal cell lines) to determine its potency, often measured as the half-maximal inhibitory concentration (IC50). This information is critical for assessing a compound's therapeutic potential and its possible side effects.

Hypothetical Cellular Efficacy of this compound

Cell Line Cell Type IC50 (µM)
A549 Lung Carcinoma Data not available
MCF-7 Breast Adenocarcinoma Data not available
PC-3 Prostate Adenocarcinoma Data not available

Structure Activity Relationship Sar Research for Z Danon Hcl

Design and Synthesis of Z-DANon HCl Analogues for SAR Elucidation

The design and synthesis of analogues are fundamental to exploring the SAR of diazeniumdiolates. The core structure of a diazeniumdiolate consists of a [N(O)NO]⁻ functional group attached to a nucleophile residue, typically a primary or secondary amine. The synthesis of analogues generally involves the reaction of a chosen amine with nitric oxide under controlled conditions. By systematically modifying the amine precursor, researchers can generate a library of analogues with varied physicochemical properties.

Synthetic strategies often focus on:

Altering the amine scaffold: Introducing different alkyl or aryl groups to the amine can modulate lipophilicity, steric bulk, and electronic properties. For instance, analogues can be synthesized from simple secondary amines like diethylamine or more complex structures such as proline (PROLI/NO) and spermine (SPER/NO).

Introducing functional groups: The incorporation of various functional groups onto the amine backbone allows for a detailed exploration of their impact on activity. This can include hydroxyl, carboxyl, or other polar groups to influence solubility and potential secondary binding interactions.

Modifying the diazeniumdiolate moiety: While less common, modifications can be made to the [N(O)NO]⁻ group itself, for example, through O²-alkylation to create prodrugs that release NO upon metabolic activation.

A study on the antifungal diazeniumdiolate fragin, for example, involved the synthesis of derivatives with modified acyl side chains and amino acid moieties to determine which parts of the molecule are essential for its biological activity. uzh.ch

Correlation of Structural Features with Biological Activities of this compound

The biological activity of diazeniumdiolates is intrinsically linked to their ability to release nitric oxide. The rate of NO release is highly dependent on the structure of the parent amine, and this relationship is a central focus of SAR studies.

Studies have shown that the electronic and steric properties of the amine precursor directly influence the stability of the diazeniumdiolate and its half-life for NO release. For example, diazeniumdiolates derived from secondary amines are generally more stable and have longer half-lives compared to those derived from primary amines. The structure of the amine can also influence the biological activity beyond just the kinetics of NO release, potentially through interactions with cellular targets. In the case of fragin, SAR studies revealed that each part of the molecule—the acyl side chain, the amino acid moiety, and the diazeniumdiolate group—is essential for its biological potency. uzh.ch

Modifications to the substituents on the amine scaffold have a profound impact on the biological activity and selectivity of diazeniumdiolates. These modifications can alter the compound's lipophilicity, which affects its ability to cross cell membranes, and can introduce specific interactions with biological targets.

The half-lives of diazeniumdiolates can range from seconds to hours, largely dictated by the structure of the amine. This wide range allows for the tuning of NO release for different therapeutic applications.

Below is an illustrative table of how structural modifications on a hypothetical series of diazeniumdiolate analogues could influence their NO release half-life.

AnalogueR1-GroupR2-GroupHalf-life (t½) at pH 7.4, 37°C
1 MethylMethyl~21 minutes
2 EthylEthyl~2 minutes
3 IsopropylIsopropyl~1.5 minutes
4 Pyrrolidine ring~1.8 seconds
5 Piperazine ring~39 minutes

This table is illustrative and based on general trends observed for diazeniumdiolates.

These trends demonstrate that increasing the steric bulk of the alkyl groups (from methyl to ethyl to isopropyl) can decrease the half-life, leading to faster NO release. The cyclic structures of pyrrolidine and piperazine also significantly influence the rate of decomposition and NO release.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For diazeniumdiolates, QSAR models can be developed to predict the rate of NO release or other biological activities based on calculated molecular descriptors.

The development of a QSAR model involves several steps:

Data Set Assembly: A series of diazeniumdiolate analogues with experimentally determined biological activities (e.g., half-life of NO release) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For nitric oxide donors, QSAR studies have often found that lipophilicity (expressed as logP) and steric parameters play a significant role in the predictive models.

In QSAR modeling of diazeniumdiolates, various topological and physicochemical parameters are analyzed to understand their influence on biological activity.

Topological Parameters: These descriptors are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching. Examples include the Wiener index and connectivity indices.

Physicochemical Parameters: These descriptors relate to the physicochemical properties of the molecule. Key parameters for diazeniumdiolates include:

Lipophilicity (logP): This parameter describes the hydrophobicity of the molecule and is crucial for its ability to cross biological membranes.

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents and can influence the stability of the diazeniumdiolate functional group.

Steric Parameters (e.g., Taft's steric parameter, molar refractivity): These quantify the size and shape of substituents and are important for understanding how steric hindrance might affect the interaction of the molecule with its biological target or its rate of decomposition.

An example of a generic QSAR equation for predicting the rate of NO release (log 1/t½) might look like:

log(1/t½) = alogP - b(Steric_Parameter) + c*(Electronic_Parameter) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such models can be valuable tools for predicting the activity of newly designed analogues and for guiding the synthesis of compounds with desired NO-releasing properties.

Below is an interactive table showcasing hypothetical physicochemical parameters for a set of diazeniumdiolate analogues and their observed biological activity.

AnaloguelogPMolar Refractivity (MR)Electronic Parameter (σ)Observed log(1/t½)
A 1.245.3-0.150.8
B 1.855.60.051.2
C 2.562.10.251.9
D 0.940.8-0.200.5
E 2.158.90.101.5

This table is for illustrative purposes to demonstrate the types of data used in QSAR studies.

Stereochemical Influences on this compound Activity

The study of stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical aspect of medicinal chemistry and pharmacology. The spatial orientation of functional groups in a molecule can significantly impact its interaction with biological targets, which are themselves chiral. For a given chiral compound, its different stereoisomers—enantiomers and diastereomers—can exhibit distinct pharmacological and toxicological profiles.

A comprehensive search for published research and data specifically detailing the stereochemical influences on the activity of N1-t-Benzyloxycarbonyl-1,9-diaminononane hydrochloride (this compound) did not yield specific findings. Therefore, the following discussion is based on established principles of stereochemistry in drug action and serves as a foundational overview of how stereoisomers could theoretically influence the biological activity of a compound like this compound.

Living systems are inherently chiral, composed of stereospecific building blocks such as L-amino acids and D-sugars. This chirality extends to the architecture of drug targets like receptors, enzymes, and ion channels. As a result, the interaction between a drug and its target is often highly dependent on the three-dimensional structure of the drug molecule.

Enantiomers of a chiral drug can have markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This is because the binding site of a biological target is analogous to a lock that will only accept a key with a specific three-dimensional shape.

Hypothetical Influence of Stereoisomers on this compound Activity

To illustrate the potential impact of stereochemistry, consider a hypothetical scenario where this compound possesses a chiral center. The resulting enantiomers, often designated as (R)- and (S)-isomers, would be evaluated for their biological activity. The data could be presented as follows:

StereoisomerTarget Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
(R)-Z-DANon HCl50100
(S)-Z-DANon HCl5001000
Racemic this compound275550

This table is purely illustrative and not based on experimental data for this compound.

In this hypothetical example, the (R)-enantiomer exhibits a tenfold higher binding affinity and functional activity compared to the (S)-enantiomer. The racemic mixture, which contains equal amounts of both enantiomers, shows an intermediate activity. Such differences underscore the importance of stereochemistry in drug design and development. The enantiomer with higher activity is termed the "eutomer," while the less active one is the "distomer."

The differential activity of stereoisomers can be attributed to the "three-point attachment model," where three specific interactions between the drug and its target are necessary for a biological response. One enantiomer may be able to achieve this optimal three-point interaction, while its mirror image cannot.

Based on the conducted research, there is no publicly available scientific literature or data regarding computational studies (including molecular docking, molecular dynamics simulations, or virtual screening) specifically for the chemical compound this compound (N1-t-Benzyloxycarbonyl-1,9-diaminononane hydrochloride).

This compound appears to be a chemical reagent or building block rather than a bioactive molecule that would typically be the subject of the detailed computational chemical biology studies outlined in the request. As such, information regarding its interactions with biomacromolecules, binding site analysis, conformational dynamics, or its identification through in silico screening is not available.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for this compound. The strict adherence to the provided outline cannot be fulfilled without existing research data on this particular compound.

Analytical Research Methods for Z Danon Hcl Characterization and Quantification

Chromatographic Techniques for Z-DANon HCl Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying this compound and its potential impurities. These techniques leverage differences in the physical and chemical properties of the analytes to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acid derivatives and related compounds, including Fmoc-DANon HCl. Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. For Fmoc-DANon HCl, a typical RP-HPLC method involves a C18 column with gradient elution using a mobile phase composed of acetonitrile (B52724) and water, often with the addition of 0.1% trifluoroacetic acid (TFA) to improve peak shape and separation vulcanchem.com. Detection is frequently performed using UV-Vis spectroscopy, leveraging the chromophore of the Fmoc protecting group, which absorbs strongly around 265 nm vulcanchem.com. This approach allows for the quantification of Fmoc-DANon HCl, with typical limits of quantitation (LOQ) for Fmoc derivatives being in the picomole range vulcanchem.com.

Table 1: Typical HPLC Parameters for Fmoc-DANon HCl Analysis

ParameterValueSource
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) vulcanchem.com
Column C18 vulcanchem.com
Mobile Phase Gradient elution (Acetonitrile/Water + 0.1% TFA) vulcanchem.com
Detection UV-Vis Spectroscopy (λ = 265 nm) vulcanchem.com
LOQ (typical) 1–10 pmol (for Fmoc derivatives) vulcanchem.com

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity through the use of smaller particle size columns and higher operating pressures. While specific UPLC methods for this compound are not widely published, UPLC is increasingly adopted in pharmaceutical analysis for its efficiency in separating complex mixtures and providing detailed information, often coupled with mass spectrometry lcms.cz. The principles of mobile phase composition and detection methods used in HPLC are generally transferable to UPLC, with optimizations for faster run times and improved peak resolution.

Spectroscopic Methods for this compound Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for confirming the molecular structure and assessing the purity of this compound by providing detailed information about its chemical composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for structural elucidation and purity assessment. For Fmoc-DANon HCl, NMR spectroscopy is utilized to confirm the presence and integrity of the Fmoc protecting group and the DANon backbone, as well as to detect any structural isomers or impurities vulcanchem.com. The characteristic signals from the protons and carbons in the molecule provide a unique fingerprint, allowing for unambiguous identification and quantification of the compound. For instance, ¹H NMR spectra of hydrochloride salts are typically recorded in deuterated solvents like DMSO-d₆ with the addition of HCl to maintain the salt form hmdb.caresearchgate.net.

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, thereby confirming its identity. Electrospray Ionization Mass Spectrometry (ESI-MS) is a common ionization technique for polar and thermally labile compounds like amino acid derivatives. For Fmoc-DANon HCl, ESI-MS has been used to confirm the molecular ion peak at m/z 453.3, corresponding to the [M+H]⁺ ion, which aligns with its theoretical molecular formula vulcanchem.com. MS is frequently coupled with chromatographic techniques (LC-MS or UPLC-MS) to provide both separation and mass information, enabling the identification of components within a mixture and the detection of trace impurities lcms.czumn.eduinformahealthcare.com.

Table 2: Mass Spectrometry Identification for Fmoc-DANon HCl

ParameterValueSource
Technique Electrospray Ionization Mass Spectrometry (ESI-MS) vulcanchem.com
Ionization Positive Ion Mode vulcanchem.com
Molecular Ion m/z 453.3 ([M+H]⁺) vulcanchem.com

Advanced Separation Techniques for this compound Research

Beyond standard HPLC and UPLC, advanced separation techniques can be employed for more complex analytical challenges, such as the separation of closely related impurities or isomers. These may include two-dimensional chromatography or specialized hyphenated techniques. Furthermore, separation methods utilizing acidic conditions, such as those involving hydrochloric acid, are broadly applied in analytical chemistry for various elemental and molecular separations osti.goviaea.orgdntb.gov.ua. While specific advanced separation techniques tailored for this compound are not detailed, the general principles of optimizing stationary phases, mobile phases, and detection methods are applicable.

Compound Names Mentioned:

this compound

Fmoc-DANon HCl

DANon

Method Validation and Reproducibility in this compound Analysis

Method validation and reproducibility studies are indispensable for establishing the reliability and trustworthiness of any analytical method employed for the characterization and quantification of this compound. These processes ensure that the method consistently delivers accurate and precise results, essential for research, quality control, and regulatory compliance.

1 General Principles of Method Validation

Method validation is a documented process that provides a high degree of assurance that a specific analytical method will consistently produce results that are fit for its intended purpose. For a compound like this compound, this typically involves evaluating several key performance characteristics, often guided by international standards such as those set by the International Conference on Harmonisation (ICH) hcltech.com. The goal is to demonstrate that the method is specific, sensitive, accurate, precise, linear, and robust.

2 Key Validation Parameters for this compound Analysis

Based on established practices for similar pharmaceutical compounds, the following validation parameters would be crucial for any analytical method developed for this compound:

Specificity/Selectivity: This parameter assesses the method's ability to accurately measure this compound in the presence of potential impurities, degradation products, or matrix components. Techniques like High-Performance Liquid Chromatography (HPLC) with appropriate detectors (e.g., UV, Mass Spectrometry) are often employed, and specificity is demonstrated by showing no interference from placebo components or known impurities nih.govnih.govscilit.comsemanticscholar.org. For this compound, this would involve ensuring that the analytical signal corresponds solely to the target compound.

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of this compound over a specified range. This is typically assessed by analyzing solutions of this compound at different concentrations and evaluating the correlation coefficient (r²) of the resulting calibration curve. Studies on compounds like Dronedarone Hydrochloride and Ciprofloxacin HCl have shown excellent linearity with r² values exceeding 0.999 within defined concentration ranges nih.govsemanticscholar.org. The acceptable range for this compound analysis would encompass the expected concentrations of the analyte in various sample types.

Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often evaluated through recovery studies, where known amounts of this compound are added to a sample matrix (spiked samples) and then analyzed. The percentage recovery should fall within predefined acceptance criteria. For instance, studies on Metoclopramide HCl and Atomoxetine HCl have reported recoveries typically between 97-103% with acceptable relative standard deviations (RSD) waters.comitmedicalteam.pl.

Illustrative Data Table: Accuracy of this compound Analysis (Example Data)

Spiked LevelConcentration (µg/mL)% Recovery (Mean)% RSDAcceptance Criteria
80%8098.51.590-110%, RSD < 2.0%
100%100100.21.290-110%, RSD < 2.0%
120%120101.51.890-110%, RSD < 2.0%

Precision: Precision measures the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

Repeatability: Assesses the variability when the method is performed by a single analyst using the same equipment over a short period. For example, studies on Fluoxetine HCl reported reproducibility (RSD) below 2% ijpsjournal.com.

Intermediate Precision: Evaluates variability within the same laboratory but under different conditions, such as different days, analysts, or equipment. Metoclopramide HCl studies demonstrated intermediate precision with %RSD values within acceptable limits waters.com.

Reproducibility: (Discussed further in section 8.4.3)

Illustrative Data Table: Precision of this compound Analysis (Example Data)

Parameter% RSD (Intra-day)% RSD (Inter-day)Acceptance Criteria
Retention Time0.50.7< 2.0%
Peak Area1.11.3< 2.0%
Assay Value (n=6)1.41.6< 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. Studies on compounds like Venlafaxine HCl and Atomoxetine HCl have reported LOD values in the range of 0.008-0.607 µg/mL and LOQ values from 0.02-1.925 µg/mL ijpsjournal.comrjptonline.org. These limits are critical for quantifying trace amounts of this compound or its impurities.

Illustrative Data Table: LOD and LOQ for this compound Analysis (Example Data)

ParameterValueUnits
Limit of Detection (LOD)0.05µg/mL
Limit of Quantitation (LOQ)0.15µg/mL

Robustness: Robustness assesses the method's reliability when subjected to minor variations in method parameters, such as changes in mobile phase composition, pH, temperature, or flow rate. A robust method should yield consistent results despite these slight variations. Studies on Metoclopramide HCl and Ciprofloxacin HCl have demonstrated robustness, indicating that small changes in chromatographic parameters did not significantly affect the results semanticscholar.orgwaters.com.

3 Reproducibility in this compound Analysis

Compound List:

this compound

Lack of Scientific Data Precludes In-Depth Analysis of this compound in Novel Research Applications

A thorough review of scientific literature and chemical databases reveals a significant lack of available information on the chemical compound "this compound," preventing a detailed analysis of its purported novel applications as a research tool. Despite requests for an in-depth article focusing on its use as a chemical probe, the development of its derivatives for imaging, and its role in mechanistic pathway dissection, no substantive research findings could be located for a compound specifically identified by this name.

The requested article structure centered on the following areas:

Q & A

Q. How can researchers resolve contradictions in spectroscopic data suggesting atypical binding kinetics of this compound?

  • Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. Cross-validate with surface plasmon resonance (SPR) for kinetic parameters (kon/koff). Statistical analysis (e.g., F-test) can identify outliers or experimental artifacts .

Q. What strategies optimize this compound’s selectivity against off-target proteases in complex biological matrices?

  • Methodological Answer : Use competitive activity-based protein profiling (ABPP) with broad-spectrum protease probes. Combine with SILAC-based proteomics to quantify off-target engagement. Structural modeling (e.g., AutoDock) can guide residue-specific modifications to enhance selectivity .

Q. How should researchers address reproducibility challenges in this compound’s enzymatic inhibition across independent labs?

  • Methodological Answer : Standardize buffer composition (e.g., ionic strength, cofactors) and pre-incubation times. Share raw datasets (e.g., kinetic curves, instrument parameters) via open-access repositories. Conduct inter-lab validation rounds with blinded samples .

Q. What computational methods predict this compound’s metabolic stability in vivo for preclinical studies?

  • Methodological Answer : Apply in silico tools like SwissADME or ADMET Predictor to estimate metabolic pathways (e.g., cytochrome P450 interactions). Validate with microsomal stability assays (human/rat liver microsomes) and LC-MS/MS quantification of parent compound depletion .

Q. How to analyze synergistic effects between this compound and co-administered therapeutics in cell-based models?

  • Methodological Answer : Use Chou-Talalay combination index (CI) analysis. Treat cells with this compound and partner drugs in fixed-ratio dilutions. Measure viability via MTT assays and calculate CI values using CompuSyn software. Synergy is defined as CI < 1 .

Q. What experimental controls are essential to confirm this compound’s mechanism of action in live-cell imaging studies?

  • Methodological Answer : Include siRNA knockdown of target enzymes and rescue experiments with wild-type/mutant constructs. Use fluorescence lifetime imaging (FLIM) to differentiate true binding from autofluorescence artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.